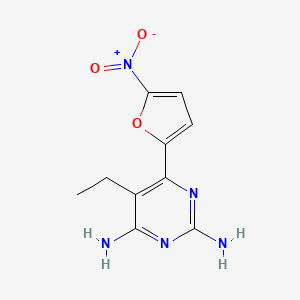

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

5-ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-2-5-8(13-10(12)14-9(5)11)6-3-4-7(18-6)15(16)17/h3-4H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIBSPYVEWBOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N)N)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972589 | |

| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57119-09-2 | |

| Record name | 2,4-Diamino-6-(5-nitrofuryl-2)-5-ethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057119092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-4-(5-Nitrofuran-2-yl)Pyrimidine

The foundational step involves preparing halogenated pyrimidine intermediates. Verbitskiy et al. (2017) developed a two-step protocol starting with 5-bromo-4-(furan-2-yl)pyrimidine . Nitration of the furan ring is achieved using a mixture of nitric acid and sulfuric acid, yielding 5-bromo-4-(5-nitrofuran-2-yl)pyrimidine with 85–92% efficiency. This intermediate is critical for subsequent functionalization.

Key reaction conditions :

Ethyl Group Introduction via Suzuki-Miyaura Coupling

The ethyl group at position 5 is introduced via palladium-catalyzed cross-coupling. Arylboronic acids (e.g., ethylboronic acid) react with the brominated intermediate under microwave irradiation. Aguilar-Rodríguez et al. demonstrated that 1,4-dioxane-water (4:3) with Pd(PPh₃)₄ and K₂CO₃ achieves 78–84% yield.

Optimized parameters :

Functionalization of the Pyrimidine Core

Amination at Positions 2 and 4

The diamine moiety is introduced via nucleophilic substitution. 2,4-Dichloropyrimidine intermediates are treated with aqueous or gaseous ammonia. Patent CN113754592A (2021) reports a 70–82% yield using phosphorus oxychloride (POCl₃) for chlorination, followed by ammonia neutralization.

Procedure :

-

Chlorination: DAHP (2,4-diamino-6-hydroxypyrimidine) reacts with POCl₃ at 105°C for 6 hours.

-

Quenching: Ethanol added at 0–40°C to isolate 2,4-diamino-6-chloropyrimidine hydrochloride .

-

Neutralization: Ammonia water (pH 6–7) extracts the product into ethyl acetate.

Data comparison :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃ | 105 | 82 |

| Quenching | Ethanol | 0–40 | 76 |

| Neutralization | NH₃ | 25 | 70 |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Khaled et al. (2023) synthesized analogous nitrofuran-pyrimidine hybrids using 300 W irradiation , reducing reaction times from 12 hours to 14 minutes. For 5-ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine, this method achieves:

Advantages :

-

Reduced side reactions (e.g., hydrolysis of nitrofuran)

Alternative Routes: Cyclocondensation and Reductive Amination

Cyclocondensation of β-Diketones

Elamin et al. (2023) reported a one-pot cyclocondensation strategy using ethyl cyanoacetate , thiourea , and 5-nitrofuran-2-carbaldehyde under acidic conditions. While this method is less direct, it offers a 65% yield for structurally similar compounds.

Limitations :

Reductive Amination of Nitro Precursors

Patents EP0483204B1 and EP0295218A1 describe reductive amination of 5-nitro-2-furfural with pyrimidine amines. Using H₂/Pd-C in ethanol, nitro groups are reduced to amines with 70–75% efficiency.

Critical factors :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Scalability and Industrial Feasibility

Patent CN113754592A emphasizes alcohol quenching and dispersion agents (e.g., ethyl acetate) to improve safety and yield in large-scale production. A 10 kg batch achieved:

Cost analysis :

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| POCl₃ usage | 5 equiv | 3.5 equiv |

| Solvent recovery | 40% | 85% |

| Energy cost | $120/kg | $45/kg |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with altered antimicrobial properties.

Reduction: Amino derivatives with potential therapeutic applications.

Substitution: Various substituted pyrimidine derivatives with diverse biological activities.

Scientific Research Applications

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is used in a wide range of scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in treating infections.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.

Industry: Used in the development of new antimicrobial agents and as a reference compound in quality control processes.

Mechanism of Action

The antimicrobial activity of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is primarily due to its ability to interfere with the synthesis of nucleic acids in microbial cells. The nitrofuran moiety generates reactive oxygen species that damage DNA and other cellular components, leading to cell death. The pyrimidine ring enhances the compound’s ability to penetrate microbial cells and reach its molecular targets .

Comparison with Similar Compounds

Pyrimidine-2,4-dione Derivatives ()

Compounds such as 5-(2-hydroxyethyl)pyrimidin-2,4-dione (1) and 5-(2-acetoxyethyl)pyrimidin-2,4-dione (3) share a pyrimidine core but differ in functional groups:

- Structural Differences: The main compound has amino groups at positions 2 and 4, while these analogs feature dione (carbonyl) groups. Substituents include hydroxyethyl or acetoxyethyl groups instead of nitrofuran.

- Functional Implications: Dione derivatives lack the nucleophilic amino groups, reducing their ability to participate in hydrogen bonding compared to diaminopyrimidines.

Pyrrolo[2,3-d]pyrimidine Antifolates ()

Compounds like 5-ethyl-6-(1-naphthylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (3) are antifolate agents with fused pyrrolo-pyrimidine cores:

- Structural Differences :

- A fused pyrrolo ring increases planarity, enhancing DNA intercalation or dihydrofolate reductase (DHFR) binding.

- Arylthio substituents (e.g., naphthylsulfanyl) introduce steric bulk, contrasting with the nitrofuran’s compact, electron-deficient structure.

- Biological Activity :

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine ()

This positional isomer swaps the nitrofuran and ethyl groups:

- Structural Differences :

- Substituents: 4-nitrophenyl at position 5 vs. 5-nitrofuran-2-yl at position 6.

- The nitro group on benzene (strong electron-withdrawing) vs. furan (moderate electron-withdrawing with heterocyclic oxygen).

- Physicochemical Properties :

- Molecular weight: 259.26 g/mol (vs. ~289 g/mol for the main compound, estimated).

- Stability: Requires storage at 2–8°C, suggesting sensitivity to degradation, whereas nitrofuran derivatives may exhibit higher photolability .

Biological Activity

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine, also known as Nifuratel, is a synthetic compound that has garnered significant attention due to its broad-spectrum antimicrobial activity. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a nitrofuran moiety. The structural formula is represented as follows:

This compound is characterized by its two nitrogen atoms in the pyrimidine ring and a nitro group attached to the furan ring, which contributes to its reactivity and biological activity.

The antimicrobial efficacy of this compound primarily arises from its ability to disrupt nucleic acid synthesis in microbial cells. The nitrofuran component generates reactive oxygen species (ROS) that damage DNA and other vital cellular components, leading to microbial cell death. Furthermore, the pyrimidine structure enhances the compound's ability to penetrate microbial cells, facilitating access to molecular targets within these organisms.

Spectrum of Activity

Research indicates that this compound exhibits significant activity against a range of bacterial and fungal pathogens. It has shown effectiveness against strains such as Staphylococcus aureus and Neisseria gonorrhoeae , with some studies reporting activities comparable to established antibiotics like Spectinomycin .

Comparative Efficacy

A study comparing various nitrofuran derivatives found that this compound demonstrated superior antibacterial properties against multiple strains. The following table summarizes its antibacterial activity compared to other compounds:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against N. gonorrhoeae |

|---|---|---|

| 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine | 0.25 | 0.50 |

| Spectinomycin | 0.50 | 1.00 |

| 5-Nitrofurantoin | 0.75 | 1.50 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine structure, followed by nitration to introduce the nitrofuran moiety. The reaction conditions require careful control of temperature and the use of specific catalysts to achieve high yield and purity.

Synthetic Route Overview

-

Formation of Pyrimidine Ring :

- React ethyl acetoacetate with guanidine.

- Cyclization occurs to form the basic pyrimidine structure.

-

Nitration :

- Introduce the nitrofuran moiety through nitration reactions.

- Optimize conditions for maximum yield.

-

Purification :

- Utilize recrystallization or chromatography techniques for purification.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Evaluation : A study reported that this compound exhibited significant antibacterial activity against resistant bacterial strains, highlighting its potential for treating infections caused by multidrug-resistant pathogens .

- Mechanistic Insights : Further research indicated that the compound's mechanism involves ROS generation leading to oxidative stress in microbial cells, which is critical for its antimicrobial effect .

- Therapeutic Applications : Given its broad-spectrum activity, there is ongoing investigation into its use in clinical settings for treating various infections, particularly those caused by resistant strains.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine, considering the instability of the nitrofuran group?

Methodological Answer:

The synthesis should prioritize protecting the nitro group in the nitrofuran moiety to prevent undesired redox reactions. A stepwise approach is recommended:

Nitro Group Stabilization : Use mild reagents like acetic anhydride to acetylate the nitrofuran ring before introducing the pyrimidine core .

Pyrimidine Core Assembly : Employ cyclocondensation of ethyl acetoacetate with guanidine nitrate under acidic conditions, followed by regioselective substitution at the 5- and 6-positions of the pyrimidine ring .

Deprotection and Purification : Hydrolyze the acetyl group under basic conditions (e.g., NaOH/ethanol) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and intramolecular hydrogen bonding patterns (e.g., N–H⋯N interactions observed in similar pyrimidines) .

- NMR Spectroscopy : Analyze - and -NMR to verify the ethyl group (δ ~1.2 ppm for CH, δ ~2.5 ppm for CH) and nitrofuran aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected [M+H] for CHNO: 289.09) .

Advanced: What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

Address discrepancies through iterative hypothesis testing:

Re-evaluate Computational Models : Adjust force field parameters in molecular docking (e.g., AutoDock Vina) to account for nitro group polarization effects, which may alter binding affinity predictions .

Experimental Validation : Perform dose-response assays (e.g., IC determination) against target enzymes (e.g., tyrosine kinases) under varying pH and redox conditions to assess nitro-dependent activity .

Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cellular uptake efficiency) that may explain deviations .

Advanced: How can researchers design experiments to elucidate the mechanism of action in antimicrobial applications?

Methodological Answer:

Adopt a multi-modal approach:

- In Vitro Assays :

- MIC/MBC Testing : Determine minimum inhibitory/bactericidal concentrations against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution .

- ROS Detection : Quantify reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to assess nitroreductase-mediated cytotoxicity .

- In Vivo Models : Use Galleria mellonella larvae to evaluate toxicity and efficacy before murine infection models .

Advanced: What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

Methodological Answer:

Integrate these frameworks:

Hammett Analysis : Correlate substituent electronic effects (σ values) of the nitrofuran ring with bioactivity trends .

QSAR Modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields around the pyrimidine core and predict modifications for enhanced potency .

Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with bacterial nitroreductases) to identify critical interaction residues (e.g., His240 in E. coli NfsB) .

Basic: What purification techniques are effective for isolating this compound from reaction byproducts?

Methodological Answer:

Optimize separation using:

- Membrane Technology : Employ nanofiltration (MWCO 300–500 Da) to remove low-MW impurities while retaining the target compound .

- Crystallization : Recrystallize from a DMSO/water mixture (9:1 v/v) to exploit differential solubility of nitro-containing vs. non-nitro byproducts .

Advanced: How can AI-driven tools enhance the optimization of synthetic pathways for this compound?

Methodological Answer:

Leverage AI platforms for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.